6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Overview
Description
Unfortunately, I couldn’t find a specific description for “6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole”. It appears to be a chemical compound, but further details are not available1.
Synthesis Analysis
I’m sorry, but I couldn’t find any information on the synthesis of this compound.Molecular Structure Analysis
I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis
While I couldn’t find specific information on the chemical reactions of “6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole”, I found some information on a similar compound, “3,4,5-trimethoxy-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide”. This compound has a molecular formula of C16H23N3O4S and a molecular weight of 353.4423.Physical And Chemical Properties Analysis
For the similar compound “3,4,5-trimethoxy-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide”, it has a molecular formula of C16H23N3O4S and a molecular weight of 353.4423. However, specific physical and chemical properties such as melting point, boiling point, and density were not available.Scientific Research Applications
Antihistaminic Agents : Benzimidazole derivatives, including those with piperazinyl groups, have been investigated for their H1-antihistaminic activity. Compounds in this category have shown promising antihistaminic activity both in vitro and in vivo (Iemura et al., 1986).
Antibacterial and Antifungal Properties : Certain benzimidazole derivatives, including those with piperazine groups, have exhibited significant antibacterial and antifungal activities. This includes efficacy against strains such as Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Vasić et al., 2014).
Antifungal Screening : Novel benzimidazole and piperazine derivatives have been synthesized and evaluated for antifungal potential, showing moderate activity compared to established antifungal agents like ketoconazole (Gadhave et al., 2012).
Anticancer Activity : Some benzimidazole derivatives, especially those incorporating a piperazine moiety, have shown potential as anticancer agents. These compounds demonstrated significant cytotoxicities and DNA synthesis inhibition in cancer cell lines (Çiftçi et al., 2021).
ORL1 Antagonist Activity : Derivatives of benzimidazole with piperazine rings have been found to act as potent and selective ORL1 antagonists, which could have implications for neurological and opioid receptor-related studies (Okamoto et al., 2008).
Anthelmintic Activity : Piperazine derivatives of benzimidazoles have been synthesized and showed promising activity against various parasites, such as Trichinella spiralis, indicating their potential as antihelminthic agents (Mavrova et al., 2006).
Antitumor Agents : Novel benzimidazole derivatives, including those with benzoxazole and benzothiazole structures, have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown promising in vitro antiproliferative activity against various cancer cell lines (Xiang et al., 2012).
Safety And Hazards
I’m sorry, but I couldn’t find any information on the safety and hazards of this compound.
Future Directions
I couldn’t find any specific information on the future directions of research or use of this compound.
properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-24-7-9-25(10-8-24)15-5-6-16-17(13-15)23-21(22-16)14-11-18(26-2)20(28-4)19(12-14)27-3/h5-6,11-13H,7-10H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRZBFNKPZFCGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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